molecular formula C19H15NO5S B12624334 Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate CAS No. 918632-69-6

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate

Cat. No.: B12624334
CAS No.: 918632-69-6
M. Wt: 369.4 g/mol
InChI Key: RDPHRMWSGXWWIW-UHFFFAOYSA-N
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Description

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate is a chemical compound with the molecular formula C19H15NO5S It is known for its unique structure, which includes a phenyl group, a benzenesulfonyl group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate typically involves the reaction of 3-amino-2-hydroxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified with phenol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine .

Scientific Research Applications

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar inhibitory effects on enzymes.

    Phenyl esters: Compounds with phenyl ester groups have comparable chemical reactivity and applications.

Uniqueness

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research .

Biological Activity

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate, also known by its CAS number 918632-69-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group, a sulfonamide moiety, and an aromatic ring system. Its chemical structure can be represented as follows:

C12H11NO4S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_4\text{S}

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been studied for its potential role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan and immune regulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against IDO, which is crucial for cancer immunotherapy as it modulates immune responses.
  • Binding Interactions : Computational studies suggest that the sulfonamide group forms hydrogen bonds with amino acid residues in the active site of IDO, enhancing its inhibitory potency .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the phenolic and sulfonamide groups can significantly influence the biological activity of this compound. For instance:

  • Substituent Variations : Different substituents on the aromatic rings can alter lipophilicity and binding affinity, impacting the overall efficacy against target enzymes .
  • Potency Assessment : A study identified a derivative with an IC50 value of 61 nM against IDO, indicating strong inhibitory potential .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression.
    • It has been tested in chick chorioallantoic membrane (CAM) assays, showing significant antiproliferative effects on human cancer cells .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest potential antibacterial and antifungal activities. The presence of the sulfonamide group is known to enhance such activities by targeting bacterial enzymes .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of benzenesulfonamide indicated that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells, with effective concentrations leading to substantial reductions in cell viability .

Case Study 2: Enzyme Inhibition

In another investigation focusing on IDO inhibition, the compound was shown to effectively block tryptophan metabolism in tumor microenvironments, suggesting its potential utility in enhancing anti-tumor immunity when used alongside immunotherapeutic agents .

Properties

CAS No.

918632-69-6

Molecular Formula

C19H15NO5S

Molecular Weight

369.4 g/mol

IUPAC Name

phenyl 3-(benzenesulfonamido)-2-hydroxybenzoate

InChI

InChI=1S/C19H15NO5S/c21-18-16(19(22)25-14-8-3-1-4-9-14)12-7-13-17(18)20-26(23,24)15-10-5-2-6-11-15/h1-13,20-21H

InChI Key

RDPHRMWSGXWWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

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